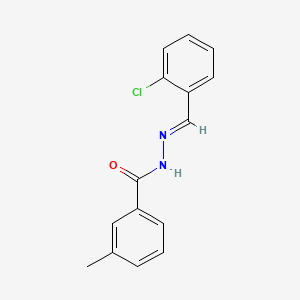![molecular formula C25H24N4O3 B5556406 2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)
2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of N-benzoyl substituted piperazine-1-carbothioamide with 2-chloromethyl quinazolinone derivatives. This method has been applied to create a variety of quinazolinone derivatives showing moderate to good anticancer activity against different cell lines. The structure-activity relationship suggests that specific substitutions on the quinazolinone ring are crucial for potent anticancer activity (Sharma & Ravani, 2012).
Molecular Structure Analysis
Quinazolinone derivatives exhibit a wide range of biological activities, which are largely influenced by their molecular structure. For instance, the presence of a NH linker with an aryl moiety and electron-donating groups on the phenyl ring significantly impacts their anticancer activity. This suggests that the molecular structure of these compounds is finely tuned to interact with biological targets, leading to their observed activities (Sharma & Ravani, 2012).
Chemical Reactions and Properties
Quinazolinone derivatives are known to undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For example, the reaction of 2-phenylquinolin-4(1H)-one with sodium dichloroisocyanurate results in different quinolinone derivatives, showcasing the chemical versatility of the quinazolinone scaffold (Staskun & Es, 1993).
科学的研究の応用
Heterocyclic Compound Synthesis
Research has explored the synthesis of heterocyclic compounds from related starting materials, demonstrating the chemical versatility and potential for producing a variety of biologically active molecules (Soliman, Bakeer, & Attia La., 2010).
Antitumor Activity
Studies have identified quinazolinone derivatives, similar in structure to the compound , exhibiting significant in vitro antitumor activity against various cancer cell lines. This highlights the potential of these compounds in cancer therapy (Cao et al., 2005).
Receptor Ligands
Research on novel quinazolinone and pyrimidine derivatives has shown that these compounds can act as potent ligands for serotonin receptors, indicating their potential use in treating disorders related to serotonin dysregulation (Intagliata et al., 2017).
Anticancer Agents
The synthesis and evaluation of novel quinazolinone derivatives have revealed moderate to good anticancer activity against different cancer cell lines, suggesting their promise as anticancer agents (Sharma & Ravani, 2012).
Antibacterial and Anthelmintic Activities
Synthesized quinazolinone derivatives have been tested for antibacterial, anthelmintic, analgesic, and anti-inflammatory activities, showing that these compounds possess significant biological activities and could serve as leads for the development of new therapeutic agents (Debnath & Manjunath, 2011).
Drug Synthesis and Characterization
Research into the synthesis and characterization of drugs related to quinazolinone compounds, including their antimicrobial activity, provides insights into the development of new pharmaceuticals with potential benefits over existing treatments (Kumar, Kumar, & Mazumdar, 2021).
特性
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-22-16-19(9-8-18-5-2-1-3-6-18)15-21-20(22)17-26-25(27-21)29-12-10-28(11-13-29)24(31)23-7-4-14-32-23/h1-9,14,17,19H,10-13,15-16H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEQGDIVWDKNIV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)
![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)
![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)
![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)



![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)